molecular formula C12H11BrF3NO B571960 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one CAS No. 1257665-19-2

1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one

Cat. No.: B571960
CAS No.: 1257665-19-2
M. Wt: 322.125
InChI Key: ZUXYXQMGYJUMLU-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one is an organic compound with the molecular formula C12H11BrF3NO. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperidinone ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one typically involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-1-yl)methanone
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • Various indole derivatives

Uniqueness: 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties. These features make it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions .

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c13-9-5-4-8(12(14,15)16)7-10(9)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXYXQMGYJUMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682018
Record name 1-[2-Bromo-5-(trifluoromethyl)phenyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-19-2
Record name 2-Piperidinone, 1-[2-bromo-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Bromo-5-(trifluoromethyl)phenyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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